Sodium dichloroacetate-13C2

Description

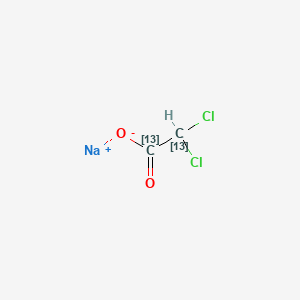

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2,2-dichloroacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2O2.Na/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1/i1+1,2+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUPNKHXLFSSUGS-AWQJXPNKSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])(Cl)Cl.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]([13C](=O)[O-])(Cl)Cl.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl2NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745867 |

Source

|

| Record name | Sodium dichloro(~13~C_2_)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173022-90-6 |

Source

|

| Record name | Sodium dichloro(~13~C_2_)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173022-90-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Leveraging Sodium Dichloroacetate and Stable Isotope Tracing in Metabolic Research

This guide provides an in-depth exploration of Sodium Dichloroacetate (DCA) as a powerful tool in metabolic research, with a specific focus on the application of stable isotope labeling, including Sodium dichloroacetate-13C2, to elucidate its mechanism of action and downstream metabolic consequences. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical details with practical insights to empower the design and execution of robust metabolic studies.

Introduction: Dichloroacetate as a Metabolic Modulator

Sodium dichloroacetate (DCA) is a small molecule that has garnered significant interest for its ability to modulate cellular metabolism.[1][2] Structurally similar to pyruvate, DCA acts as an inhibitor of pyruvate dehydrogenase kinase (PDK).[1][2][3] PDK normally phosphorylates and inactivates the pyruvate dehydrogenase (PDH) complex, a critical gatekeeper of mitochondrial metabolism. By inhibiting PDK, DCA effectively "removes the brakes" on PDH, promoting the conversion of pyruvate to acetyl-CoA and its subsequent entry into the tricarboxylic acid (TCA) cycle for oxidative phosphorylation.[1][4][5] This action shifts cellular energy production away from glycolysis and towards mitochondrial respiration, a metabolic reprogramming with profound implications in various disease states, most notably cancer.[4][6][7]

The "Warburg effect," or aerobic glycolysis, is a hallmark of many cancer cells, characterized by a high rate of glucose uptake and lactate production, even in the presence of oxygen.[6][8] DCA's ability to counteract this phenotype has made it a compelling agent in oncology research.[6][7][8][9]

The introduction of stable isotopes, such as Carbon-13 (¹³C), into molecules like DCA (forming Sodium dichloroacetate-¹³C₂) or other metabolic substrates, provides an invaluable method for tracing the flow of atoms through metabolic pathways.[10][11] This technique, known as metabolic flux analysis, allows for a quantitative understanding of the dynamic changes in cellular metabolism in response to perturbations like DCA treatment.[12][10][11][13]

The Role of ¹³C Labeling in Elucidating DCA's Mechanism

Stable isotope tracing is a cornerstone of modern metabolic research.[12][10] By replacing naturally abundant ¹²C with ¹³C in a substrate, researchers can follow the journey of these labeled carbons as they are incorporated into downstream metabolites. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can distinguish between unlabeled and ¹³C-labeled molecules, providing a detailed map of metabolic pathway activity.[12][14]

While Sodium dichloroacetate-¹³C₂ is commercially available for use in metabolomics and as an MS/MS standard[15][16][17][18], a more common experimental approach involves treating cells or organisms with unlabeled DCA and using other ¹³C-labeled tracers, such as [U-¹³C₆]glucose or [1,2-¹³C₂]pyruvate, to monitor the resulting metabolic shifts.[6][19][20][21]

Tracing Pyruvate Metabolism with [1,2-¹³C₂]Pyruvate

A powerful method to directly assess the impact of DCA on PDH activity is the use of hyperpolarized [1,2-¹³C₂]pyruvate.[19][20] Hyperpolarization dramatically increases the NMR signal of the ¹³C-labeled substrate, allowing for real-time in vivo monitoring of its metabolic fate.[4][5][22]

When [1,2-¹³C₂]pyruvate is introduced, the ¹³C labels can be tracked into several key downstream metabolites:

-

[1-¹³C]Lactate: Formed through the action of lactate dehydrogenase (LDH).

-

[1-¹³C]Alanine: Generated by alanine transaminase (ALT).

-

H¹³CO₃⁻ (Bicarbonate) and ¹³CO₂: The decarboxylation of [1-¹³C]pyruvate by PDH releases the ¹³C label as ¹³CO₂, which is in equilibrium with bicarbonate. An increase in the H¹³CO₃⁻/¹³CO₂ signal is a direct indicator of increased PDH flux.[5][19][23]

-

[5-¹³C]Glutamate: The acetyl-CoA produced from [2-¹³C]pyruvate enters the TCA cycle, leading to the labeling of citrate and subsequently other TCA cycle intermediates, including α-ketoglutarate, which is in equilibrium with glutamate. The detection of [5-¹³C]glutamate signifies the entry of the pyruvate-derived carbons into the TCA cycle.[19][20]

By measuring the relative abundance of these ¹³C-labeled metabolites with and without DCA treatment, researchers can quantitatively assess the shift from glycolytic end-products (lactate) to oxidative metabolism (bicarbonate, glutamate).[5][19]

Experimental Workflows and Protocols

Cell Culture and Isotope Labeling

A typical in vitro experiment to assess DCA's effect on metabolism involves the following steps:

-

Cell Seeding: Plate cells of interest (e.g., cancer cell lines) at a desired density and allow them to adhere and grow.

-

DCA Treatment: Treat the cells with a predetermined concentration of DCA for a specific duration. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions.

-

Isotope Labeling: Replace the standard culture medium with a medium containing the ¹³C-labeled tracer (e.g., [U-¹³C₆]glucose). The duration of labeling should be sufficient to achieve isotopic steady-state for the metabolites of interest.

-

Metabolite Extraction: After labeling, rapidly quench metabolism (e.g., with liquid nitrogen) and extract the intracellular metabolites using a suitable solvent system (e.g., cold methanol/water/chloroform).

-

Sample Analysis: Analyze the extracted metabolites using either NMR or MS to determine the isotopic enrichment in various metabolites.

Table 1: Example of Expected Changes in ¹³C Enrichment in Key Metabolites after DCA Treatment (using [U-¹³C₆]glucose as a tracer)

| Metabolite | Expected Change with DCA | Rationale |

| Lactate | Decrease | Shift from glycolysis to oxidative phosphorylation reduces pyruvate conversion to lactate. |

| Citrate | Increase | Increased PDH activity leads to greater flux of ¹³C-labeled acetyl-CoA into the TCA cycle. |

| Glutamate | Increase | As a downstream product of the TCA cycle, its ¹³C enrichment will increase with higher cycle flux. |

| Alanine | Decrease | Reduced pyruvate availability for transamination to alanine. |

In Vivo Studies using Hyperpolarized ¹³C MRI

In vivo studies provide a more physiologically relevant context for understanding DCA's effects. Hyperpolarized ¹³C Magnetic Resonance Imaging (MRI) and Spectroscopy (MRS) are powerful techniques for this purpose.

-

Animal Model: Utilize an appropriate animal model (e.g., a tumor-bearing mouse).

-

DCA Administration: Administer DCA to the animal via a suitable route (e.g., oral gavage, intraperitoneal injection).

-

Hyperpolarization: Hyperpolarize the ¹³C-labeled substrate (e.g., [1-¹³C]pyruvate or [1,2-¹³C₂]pyruvate) using a dynamic nuclear polarization (DNP) polarizer.

-

Injection and Data Acquisition: Inject the hyperpolarized substrate into the animal and immediately begin acquiring dynamic ¹³C MR spectra or images over the region of interest (e.g., the tumor).

-

Data Analysis: Quantify the signal intensity of the hyperpolarized substrate and its downstream metabolites over time to determine metabolic flux rates. An increased ratio of H¹³CO₃⁻ to lactate signal is indicative of a DCA-induced shift towards oxidative metabolism.[4][5]

Visualizing Metabolic Pathways and Workflows

The Central Role of Pyruvate Dehydrogenase

The following diagram illustrates the key metabolic fate of pyruvate and the point of intervention for DCA.

Caption: DCA inhibits PDK, activating PDH and shunting pyruvate into the TCA cycle.

Experimental Workflow for In Vitro ¹³C Metabolic Flux Analysis

This diagram outlines the key steps in a typical cell-based metabolic flux experiment.

Caption: Workflow for assessing DCA's metabolic impact using stable isotope tracers in vitro.

Conclusion and Future Directions

Sodium dichloroacetate is a valuable research tool for probing the intricacies of cellular metabolism. Its well-defined mechanism of action as a PDK inhibitor makes it an ideal compound for studying the switch between glycolysis and oxidative phosphorylation.[1][3] The combination of DCA treatment with stable isotope tracing techniques, particularly using ¹³C-labeled substrates, provides a powerful and quantitative approach to understanding metabolic reprogramming in health and disease.[6][12] As our understanding of the metabolic underpinnings of various pathologies continues to grow, the methodologies described in this guide will be instrumental in the development of novel therapeutic strategies that target metabolic vulnerabilities. Future research will likely focus on refining in vivo tracing techniques to better capture the complex interplay of metabolism within the tumor microenvironment and across different organ systems.

References

- Metabolic Response of Pancreatic Carcinoma Cells under Treatment with Dichloroacetate. (Source: vertexaisearch.cloud.google.com, URL: )

- Metabolic response of glioma to dichloroacetate measured in vivo by hyperpolarized 13C magnetic resonance spectroscopic imaging. (Source: PubMed Central, URL: )

- Measurement of metabolic fluxes using stable isotope tracers in whole animals and human p

- Applications of Stable Isotope Labeling in Metabolic Flux Analysis.

- Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. (Source: MDPI, URL: )

- Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes.

- Metabolic Flux Analysis and In Vivo Isotope Tracing.

- Sodium Dichloroacetate: A Comprehensive Overview of its Anticancer and Neuroprotective Applic

- Use of Hyperpolarized [1-13C]Pyruvate and [2-13C]Pyruvate to Probe the Effects of the Anticancer Agent Dichloroacetate on Mitochondrial Metabolism In Vivo in the Normal R

- Sodium dichloroacetate (¹³C₂, 99%).

- Buy Sodium dichloroacetate- 13 C 2 99 atom 13 C Isotope. (Source: Sigma-Aldrich, URL: )

- Buy Sodium dichloroacetate- 13 C 2 99 atom 13 C Isotope. (Source: Quality Reliable Supply, URL: )

- Sodium Dichloroacet

- Simultaneous investigation of cardiac pyruvate dehydrogenase flux, Krebs cycle metabolism and pH using hyperpolarized [1,2-13C2]pyruv

- Simultaneous investigation of cardiac pyruvate dehydrogenase flux, Krebs cycle metabolism and pH, using hyperpolarized [1,2-(13)

- What is Sodium Dichloroacetate used for?.

- A 15 Year Evolution of Dichloroacetate-Based Metabolic Cancer Therapy: A Review with Case Reports. (Source: European Society of Medicine, URL: )

- Dichloroacetate for Cancer Treatment: Some Facts and Many Doubts. (Source: MDPI, URL: )

- Kinetic Modeling of Hyperpolarized 13C Label Exchange between Pyruvate and Lactate in Tumor Cells. (Source: Unknown Source, URL: )

- [13C]bicarbonate labelled from hyperpolarized [1-13C]pyruvate is an in vivo marker of hepatic gluconeogenesis in fasted st

- Anti-cancer drugs that target metabolism, is dichloroacetate the new paradigm?. (Source: Unknown Source, URL: )

- Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. (Source: PubMed, URL: )

- Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. (Source: PMC, URL: )

- Profiling the metabolism of human cells by deep 13C labeling. (Source: PMC - PubMed Central - NIH, URL: )

- Dichloroacetate (DCA) KILLS Cancer & REVERSES Warburg Effect by INHIBITING PDK. (Source: Unknown Source, URL: )

- Case report: Sodium dichloroacetate (DCA) inhibition of the "Warburg Effect" in a human cancer patient: complete response in non-Hodgkin's lymphoma after disease progression with rituximab-CHOP. (Source: PubMed, URL: )

Sources

- 1. nbinno.com [nbinno.com]

- 2. What is Sodium Dichloroacetate used for? [synapse.patsnap.com]

- 3. people.musc.edu [people.musc.edu]

- 4. Metabolic response of glioma to dichloroacetate measured in vivo by hyperpolarized 13C magnetic resonance spectroscopic imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Use of Hyperpolarized [1-13C]Pyruvate and [2-13C]Pyruvate to Probe the Effects of the Anticancer Agent Dichloroacetate on Mitochondrial Metabolism In Vivo in the Normal Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic Response of Pancreatic Carcinoma Cells under Treatment with Dichloroacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. esmed.org [esmed.org]

- 8. youtube.com [youtube.com]

- 9. Case report: Sodium dichloroacetate (DCA) inhibition of the "Warburg Effect" in a human cancer patient: complete response in non-Hodgkin's lymphoma after disease progression with rituximab-CHOP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 11. mdpi.com [mdpi.com]

- 12. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. isotope.com [isotope.com]

- 16. Buy Sodium dichloroacetate- 13 C 2 99 atom 13 C Isotope - Quality Reliable Supply [sigmaaldrich.com]

- 17. 二氯乙酸钠-13C2 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 18. This compound | LGC Standards [lgcstandards.com]

- 19. Simultaneous investigation of cardiac pyruvate dehydrogenase flux, Krebs cycle metabolism and pH using hyperpolarized [1,2-13C2]pyruvate in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Simultaneous investigation of cardiac pyruvate dehydrogenase flux, Krebs cycle metabolism and pH, using hyperpolarized [1,2-(13)C2]pyruvate in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Kinetic Modeling of Hyperpolarized 13C Label Exchange between Pyruvate and Lactate in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. [<sup>13</sup>C]bicarbonate labelled from hyperpolarized [1-<sup>13</sup>C]pyruvate is an in vivo marker of hepatic gluconeogenesis in fasted state - ProQuest [proquest.com]

An In-Depth Technical Guide to the Biological Properties of 13C-Labeled Sodium Dichloroacetate

Introduction: Unveiling the Metabolic Machinery with 13C-Labeled Sodium Dichloroacetate

In the intricate landscape of cellular metabolism, the ability to trace and quantify the flux of metabolites through various pathways is paramount for advancing our understanding of both normal physiology and disease states. Stable isotope labeling, particularly with Carbon-13 (¹³C), has emerged as a powerful tool for researchers, scientists, and drug development professionals.[1] This guide focuses on a specific, yet profoundly impactful molecule: ¹³C-labeled sodium dichloroacetate (DCA).

Sodium dichloroacetate is a small molecule that has garnered significant attention for its ability to modulate cellular metabolism, primarily by inhibiting the enzyme pyruvate dehydrogenase kinase (PDK).[2] By labeling DCA with ¹³C, we unlock the ability to meticulously track its metabolic fate and its influence on downstream pathways with exceptional precision using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] This in-depth technical guide provides a comprehensive overview of the core biological properties of ¹³C-labeled sodium dichloroacetate, offering both foundational knowledge and practical, field-proven insights for its application in research.

Core Mechanism of Action: Re-routing Pyruvate Metabolism

The primary molecular target of dichloroacetate is pyruvate dehydrogenase kinase (PDK), a key regulatory enzyme in cellular metabolism.[3] PDK's main function is to phosphorylate and thereby inactivate the pyruvate dehydrogenase complex (PDC).[4] The PDC is a critical gatekeeper, controlling the entry of pyruvate, the end-product of glycolysis, into the mitochondria for oxidative phosphorylation.[5] In many cancer cells, a phenomenon known as the "Warburg effect" is observed, where cells preferentially utilize glycolysis for energy production even in the presence of oxygen.[2] This metabolic switch is often driven by the upregulation of PDK, which effectively shunts pyruvate away from the mitochondria.[2]

By inhibiting PDK, DCA reactivates the PDC, leading to a metabolic shift from glycolysis towards oxidative phosphorylation.[2] This forces cancer cells to rely on the more efficient mitochondrial respiration for energy production, a process to which they may be less adapted, potentially leading to apoptosis or increased susceptibility to other therapies.[2][6] The use of ¹³C-labeled DCA allows researchers to trace the carbon atoms from DCA and observe their incorporation into various metabolites, providing direct evidence of its metabolic influence.

Diagram of the Pyruvate Dehydrogenase Kinase (PDK) Signaling Pathway

Caption: DCA inhibits PDK, promoting the active state of PDH.

Metabolic Consequences of 13C DCA Administration

The inhibition of PDK by ¹³C-labeled DCA triggers a cascade of metabolic alterations that can be meticulously tracked and quantified. The primary consequence is the increased flux of pyruvate into the tricarboxylic acid (TCA) cycle. This metabolic reprogramming has profound effects on cellular bioenergetics, redox state, and the biosynthesis of essential macromolecules.

Quantitative Analysis of Metabolic Shifts

The administration of ¹³C-labeled DCA allows for the precise measurement of changes in metabolite concentrations and isotopic enrichment. Below are tables summarizing typical quantitative data observed in studies utilizing DCA.

Table 1: Impact of DCA on Cellular Metabolism in Pancreatic Cancer Cells [3]

| Metabolite | Control (¹³C-incorporation %) | DCA Treated (¹³C-incorporation %) | Fold Change |

| Alanine | 9.8 | 4.1 | -0.58 |

| Serine | 3.4 | 2.1 | -0.38 |

| Glutamate | 6.7 | 2.6 | -0.61 |

| Aspartate | 4.0 | 1.8 | -0.55 |

Table 2: In Vivo Metabolic Changes in Glioma Post-DCA Treatment [7]

| Metabolite Ratio | Pre-DCA | Post-DCA | P-value |

| Lactate/Bicarbonate | 26.5 ± 3.6 | 7.4 ± 1.1 | 0.002 |

| Bicarbonate/Total Carbon | 0.018 ± 0.002 | 0.056 ± 0.005 | 0.0008 |

Induction of Apoptosis: A Key Therapeutic Outcome

A significant biological property of DCA is its ability to induce apoptosis, or programmed cell death, in cancer cells. This effect is a direct consequence of its metabolic reprogramming activity. The shift towards mitochondrial respiration leads to an increase in the production of reactive oxygen species (ROS), which can trigger the intrinsic apoptotic pathway.

The opening of mitochondrial transition pores allows for the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis.[8]

Diagram of DCA-Induced Apoptosis Signaling Pathway

Caption: DCA triggers apoptosis through mitochondrial pathways.

Experimental Protocols for 13C-Labeled Sodium Dichloroacetate Studies

The successful application of ¹³C-labeled DCA in metabolic research hinges on robust and well-validated experimental protocols. This section provides detailed, step-by-step methodologies for key experiments.

Experimental Workflow for ¹³C Metabolic Tracer Studies

Caption: A typical workflow for 13C metabolic flux analysis.

Protocol 1: Cell Culture and ¹³C-DCA Labeling

-

Cell Seeding: Plate cells at a desired density in standard growth medium and allow them to adhere and reach the desired confluency (typically 60-80%).

-

Media Preparation: Prepare fresh growth medium containing the desired concentration of ¹³C-labeled sodium dichloroacetate. The concentration of DCA may need to be optimized for different cell lines but typically ranges from 10-50 mM for in vitro studies.[7]

-

Labeling: Remove the standard growth medium and replace it with the ¹³C-DCA containing medium.

-

Incubation: Incubate the cells for the desired period. The incubation time will depend on the specific metabolic pathway being investigated and the turnover rate of the metabolites of interest. Time-course experiments are often necessary to determine the optimal labeling duration.

Protocol 2: Metabolite Extraction from Adherent Cells

-

Quenching: To halt metabolic activity, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water mixture) to the culture plate.[9]

-

Cell Lysis: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.[9]

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites.

-

Drying: Dry the supernatant using a vacuum concentrator or a stream of nitrogen. The dried metabolite extract can be stored at -80°C until analysis.[9]

Protocol 3: Sample Preparation for GC-MS Analysis

-

Derivatization: Re-suspend the dried metabolite extract in a derivatization agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-Butyldimethylchlorosilane) to create volatile derivatives suitable for gas chromatography.

-

Incubation: Incubate the mixture at an elevated temperature (e.g., 70°C) for a specified time to ensure complete derivatization.

-

Analysis: Inject the derivatized sample into the GC-MS system for analysis. The mass spectrometer will detect the mass-to-charge ratio of the metabolite fragments, allowing for the determination of ¹³C incorporation.[10]

Protocol 4: Sample Preparation for NMR Spectroscopy

-

Reconstitution: Re-suspend the dried metabolite extract in a suitable NMR buffer (e.g., a phosphate buffer in D₂O containing a known concentration of an internal standard like DSS).[8]

-

pH Adjustment: Adjust the pH of the sample to a standardized value to ensure consistent chemical shifts.

-

Transfer to NMR Tube: Transfer the final sample to an NMR tube for analysis.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. The ¹³C spectra will directly show the incorporation of the ¹³C label into different metabolites.[8]

Conclusion and Future Perspectives

¹³C-labeled sodium dichloroacetate is an invaluable tool for dissecting the complexities of cellular metabolism. Its ability to modulate the PDK/PDH axis provides a powerful mechanism for investigating the metabolic reprogramming that is a hallmark of many diseases, particularly cancer. The detailed protocols and foundational knowledge presented in this guide are intended to empower researchers to design and execute robust and informative studies using this versatile molecule.

Future research will likely focus on leveraging ¹³C-DCA in combination with other isotopic tracers to gain a more comprehensive understanding of metabolic networks. Furthermore, the application of advanced analytical techniques, such as hyperpolarized ¹³C MRI, holds immense promise for translating these fundamental research findings into clinical applications, including non-invasive monitoring of therapeutic response in cancer patients.[11] As our ability to probe the metabolic landscape of cells continues to advance, ¹³C-labeled sodium dichloroacetate will undoubtedly remain a cornerstone of metabolic research.

References

-

13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells. (n.d.). Bio-protocol. Retrieved from [Link]

-

Sample Preparation and Data Analysis for NMR-Based Metabolomics. (2021). In Methods in Molecular Biology (Vol. 2260, pp. 261–291). PubMed. Retrieved from [Link]

-

Use of Hyperpolarized [1-¹³C]Pyruvate and [2-¹³C]Pyruvate to Probe the Effects of the Anticancer Agent Dichloroacetate on Mitochondrial Metabolism In Vivo in the Normal Rat. (2012). NMR in Biomedicine, 25(10), 1143–1151. Retrieved from [Link]

-

Highlighting the tricarboxylic acid cycle: liquid and gas chromatography-mass spectrometry analyses of (13)C-labeled organic acids. (2013). Analytical Biochemistry, 436(2), 151–159. Retrieved from [Link]

-

Sample Preparation. (n.d.). University College London. Retrieved from [Link]

-

13C metabolic flux analysis of recombinant expression hosts. (2014). Current Opinion in Biotechnology, 30, 238–245. Retrieved from [Link]

-

Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample. (2016). Plant Methods, 12, 53. Retrieved from [Link]

-

Sample preparation and data analysis for NMR-based metabolomics. (n.d.). Penn State University. Retrieved from [Link]

-

Practical Guidelines for 13C-Based NMR Metabolomics. (2019). In Methods in Molecular Biology (Vol. 2024, pp. 75–93). Springer. Retrieved from [Link]

-

Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry. (2020). Metabolites, 10(3), 113. Retrieved from [Link]

-

Visual workflows for 13C-metabolic flux analysis. (2015). Bioinformatics, 31(4), 504–511. Retrieved from [Link]

-

Metabolic Response of Pancreatic Carcinoma Cells under Treatment with Dichloroacetate. (2021). Metabolites, 11(6), 350. Retrieved from [Link]

-

A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS. (2016). Metabolites, 6(4), 40. Retrieved from [Link]

-

Hyperpolarized [1-¹³C]-Pyruvate Magnetic Resonance Spectroscopic Imaging of Prostate Cancer In Vivo Predicts Efficacy of Targeting the Warburg Effect. (2013). Clinical Cancer Research, 19(8), 2249–2258. Retrieved from [Link]

-

Metabolic response of glioma to dichloroacetate measured in vivo by hyperpolarized 13C magnetic resonance spectroscopic imaging. (2013). Neuro-Oncology, 15(5), 552–561. Retrieved from [Link]

-

Pyruvate dehydrogenase kinase. (n.d.). Wikipedia. Retrieved from [Link]

-

Guide to cell extraction, sample normalisation and sample submission for metabolomics. (n.d.). University of Oxford. Retrieved from [Link]

-

Caspase activation pathway. The Figure delineates the extrinsic and... (n.d.). ResearchGate. Retrieved from [Link]

-

Short‐term dichloroacetate treatment improves indices of cerebral metabolism in patients with mitochondrial disorders. (1995). Neurology, 45(6), 1193–1198. Retrieved from [Link]

-

Sample preparation guideline for extraction of polar metabolites from adherent or suspension cells. (n.d.). Princeton University. Retrieved from [Link]

-

13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. (2023). Frontiers in Neuroscience, 17, 1168128. Retrieved from [Link]

-

Pyruvate dehydrogenase complex. (n.d.). Wikipedia. Retrieved from [Link]

-

12 13C MFA Part 2 | 13C Metabolic Flux Analysis | Lecture 12. (2020, April 10). YouTube. Retrieved from [Link]

-

Visual Workflows for 13C-Metabolic Flux Analysis. (2015). Bioinformatics, 31(4), 504–511. Retrieved from [Link]

-

Separation and Analysis of TCA Cycle Analytes by Mixed-Mode Chromatography Coupled with Mass Spectrometry. (n.d.). Waters. Retrieved from [Link]

-

Pharmacogenetic considerations with dichloroacetate dosing. (2016). Pharmacogenomics, 17(8), 917–928. Retrieved from [Link]

-

Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography-Tandem Mass Spectrometry. (2020). Helda. Retrieved from [Link]

-

Determination of 13C enrichment by conventional GC-MS and GC-(MS)-C-IRMS. (1996). Journal of Mass Spectrometry, 31(3), 255–262. Retrieved from [Link]

-

Schematic diagram of caspase activation pathways. (n.d.). ResearchGate. Retrieved from [Link]

-

PDK-1 Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

-

Caspase Activation Pathways: an Overview. (2009). In Holland-Frei Cancer Medicine. 7th edition. NCBI. Retrieved from [Link]

-

Neuroprotective Effects and Therapeutic Potential of Dichloroacetate: Targeting Metabolic Disorders in Nervous System Diseases. (2023). International Journal of Molecular Sciences, 24(24), 17409. Retrieved from [Link]

-

Pharmacokinetics and Metabolism of Dichloroacetic Acid and Trichloroacetic Acid Administered in Drinking Water in Rats and Mice. (1999). DTIC. Retrieved from [Link]

-

High Quality 13C metabolic flux analysis using GC-MS. (2016). RWTH Publications. Retrieved from [Link]

-

The use of dynamic nuclear polarization 13C-pyruvate MRS in cancer. (2013). Cancer and Metastasis Reviews, 32(3-4), 483–491. Retrieved from [Link]

-

Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments. (2023). Metabolites, 13(4), 478. Retrieved from [Link]

-

Schematic representation of PDK1 structure. (n.d.). ResearchGate. Retrieved from [Link]

-

Apoptosis. (n.d.). Wikipedia. Retrieved from [Link]

-

Caspase-activation pathways in apoptosis and immunity. (2001). Oncogene, 20(49), 7248–7260. Retrieved from [Link]

-

Advanced Hyperpolarized 13C Metabolic Imaging Protocol for Patients with Gliomas: A Comprehensive Multimodal MRI Approach. (2024). Cancers, 16(2), 346. Retrieved from [Link]

-

A protein kinase target of a PDK1 signalling pathway is involved in root hair growth in Arabidopsis. (2004). The EMBO Journal, 23(23), 4566–4575. Retrieved from [Link]

-

PDK1 contributes to polarization of signaling downstream to PI3K during... (n.d.). ResearchGate. Retrieved from [Link]

-

Schematic diagram of the mechanism of the PI3K/PDK-1/AKT signal... (n.d.). ResearchGate. Retrieved from [Link]

-

Metabolic Response of Pancreatic Carcinoma Cells under Treatment with Dichloroacetate. (2021). Metabolites, 11(6), 350. Retrieved from [Link]

Sources

- 1. jbcgenetics.com [jbcgenetics.com]

- 2. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Quantifying 13C-labeling in Free Sugars and Starch by GC-MS | Springer Nature Experiments [experiments.springernature.com]

- 6. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hyperpolarized 13C‐MRS can Quantify Lactate Production and Oxidative PDH Flux in Murine Skeletal Muscle During Exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sample Preparation and Data Analysis for NMR-Based Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bio-protocol.org [bio-protocol.org]

- 10. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]

- 11. Highlighting the tricarboxylic acid cycle: liquid and gas chromatography-mass spectrometry analyses of (13)C-labeled organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of Sodium Dichloroacetate-¹³C₂

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals

Preamble: The Significance of Isotopic Labeling in Modern Research

In the landscape of contemporary biomedical research and drug development, the ability to trace the metabolic fate of molecules is paramount. Stable isotope labeling, particularly with carbon-13 (¹³C), offers a powerful, non-radioactive method to elucidate complex biochemical pathways and pharmacokinetic profiles.[1] Unlike the abundant ¹²C isotope, ¹³C possesses a nuclear spin that renders it detectable by Nuclear Magnetic Resonance (NMR) spectroscopy, providing a window into the structural and dynamic properties of molecules.[2] By strategically incorporating ¹³C atoms into a molecule of interest, we can significantly enhance the signal-to-noise ratio in NMR studies and enable precise mass differentiation in mass spectrometry (MS).[2][3] This guide focuses on a molecule of significant interest in metabolic research and oncology: Sodium Dichloroacetate (DCA), specifically its doubly labeled isotopologue, Sodium Dichloroacetate-¹³C₂.

Sodium Dichloroacetate itself has a rich history, initially investigated for the treatment of congenital lactic acidosis due to its ability to inhibit pyruvate dehydrogenase kinase (PDK).[4][5] This inhibition shifts cellular metabolism from glycolysis towards oxidative phosphorylation, a mechanism that has garnered substantial interest for its potential to reverse the Warburg effect observed in many cancer cells.[6][7][8] The ¹³C₂-labeled variant of DCA is an invaluable tool for researchers seeking to meticulously track its metabolic conversion and mechanism of action in preclinical and clinical studies.[6][9] This guide provides a comprehensive overview of the discovery, synthesis, and characterization of Sodium Dichloroacetate-¹³C₂, designed to empower researchers with the technical knowledge and practical insights necessary for its effective utilization.

Part 1: The Scientific Rationale and Discovery Trajectory

The journey of Sodium Dichloroacetate-¹³C₂ is intrinsically linked to the broader understanding of cellular metabolism and the development of tools to study it. The discovery that DCA could modulate mitochondrial activity dates back several decades.[4] Its ability to activate the pyruvate dehydrogenase (PDH) complex by inhibiting PDK presented a clear therapeutic rationale for metabolic disorders characterized by excessive lactate production.[5][7][10]

The advent of stable isotope labeling techniques provided a new lens through which to examine the intricate effects of DCA. Early pharmacokinetic studies utilized isotopically labeled DCA to understand its absorption, distribution, metabolism, and excretion (ADME) properties in both animals and humans.[6][9] These studies were crucial in establishing dosing regimens and understanding the compound's biotransformation.

The specific demand for Sodium Dichloroacetate-¹³C₂, where both carbon atoms are the ¹³C isotope, arose from the need for more sophisticated metabolic flux analysis. By introducing a molecule with a known, heavy isotopic signature, researchers can precisely follow the carbon backbone of DCA as it is metabolized, distinguishing it from endogenous, unlabeled molecules. This has been particularly instrumental in studies investigating its impact on the tricarboxylic acid (TCA) cycle and other interconnected metabolic pathways in cancer models.[11][12]

Part 2: The Synthesis of Sodium Dichloroacetate-¹³C₂ — A Detailed Protocol and Mechanistic Insights

The synthesis of Sodium Dichloroacetate-¹³C₂ is a multi-step process that requires careful execution and the use of specialized isotopically labeled starting materials. The overall synthetic strategy involves the preparation of Dichloroacetic acid-¹³C₂ followed by its conversion to the corresponding sodium salt.

Core Synthetic Workflow

The synthesis can be logically divided into two primary stages:

-

Synthesis of Dichloroacetic acid-¹³C₂: This step typically involves the chlorination of a doubly ¹³C-labeled acetic acid precursor.

-

Formation of Sodium Dichloroacetate-¹³C₂: This is a straightforward acid-base neutralization reaction.

Figure 1: High-level workflow for the synthesis of Sodium Dichloroacetate-¹³C₂.

Detailed Experimental Protocol: A Proposed Synthesis

Step 1: Synthesis of Dichloroacetic acid-¹³C₂ via Hell-Volhard-Zelinsky Chlorination

The Hell-Volhard-Zelinsky reaction is a classic method for the α-halogenation of carboxylic acids.[11][12] It proceeds via the formation of an acyl halide intermediate, which then enolizes to allow for halogenation at the α-position.

Starting Material: Acetic acid-1,2-¹³C₂ (commercially available from various suppliers of stable isotopes).

Reagents:

-

Red phosphorus (catalytic amount)

-

Chlorine gas (Cl₂)

-

Thionyl chloride (SOCl₂) or Phosphorus trichloride (PCl₃) (optional, to facilitate acyl chloride formation)

Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer, place Acetic acid-1,2-¹³C₂ and a catalytic amount of red phosphorus. The entire apparatus should be set up in a well-ventilated fume hood due to the use of chlorine gas and the evolution of hydrogen chloride.

-

Initiation: Gently heat the mixture while bubbling dry chlorine gas through the solution. The reaction is typically initiated by the formation of phosphorus trichloride in situ, which then converts the carboxylic acid to its acyl chloride.

-

Chlorination: Continue the chlorination at a controlled temperature. The reaction temperature is critical to control the degree of chlorination. Monochloroacetic acid-¹³C₂ will form first, followed by the desired Dichloroacetic acid-¹³C₂. The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative amounts of mono-, di-, and trichloroacetic acids.

-

Work-up and Purification: Once the desired conversion to dichloroacetic acid is achieved, the reaction mixture is cooled. Excess chlorine is removed by purging with an inert gas (e.g., nitrogen). The crude product is then purified by fractional distillation under reduced pressure to separate the Dichloroacetic acid-¹³C₂ from unreacted starting material and other chlorinated byproducts.

Causality Behind Experimental Choices:

-

Red Phosphorus as a Catalyst: Red phosphorus reacts with chlorine to form phosphorus trichloride (PCl₃), which is the active catalyst that converts the carboxylic acid to the more reactive acyl chloride.[13]

-

Controlled Temperature: The temperature must be carefully controlled to prevent excessive formation of trichloroacetic acid. The chlorination of acetic acid is a stepwise process, and higher temperatures and prolonged reaction times will favor the formation of the more highly chlorinated product.

-

Fractional Distillation under Reduced Pressure: Dichloroacetic acid has a high boiling point and can decompose at atmospheric pressure.[2] Distillation under reduced pressure allows for purification at a lower temperature, preventing degradation of the product.

Step 2: Formation of Sodium Dichloroacetate-¹³C₂

This step is a simple acid-base neutralization.

Starting Material: Purified Dichloroacetic acid-¹³C₂

Reagents:

-

Sodium hydroxide (NaOH) of high purity

-

Deionized water

-

Anhydrous ethanol or acetone

Protocol:

-

Dissolution: Dissolve the purified Dichloroacetic acid-¹³C₂ in a minimal amount of deionized water.

-

Neutralization: Slowly add a stoichiometric amount of a concentrated aqueous solution of sodium hydroxide with constant stirring. The pH of the solution should be monitored and adjusted to neutral (pH ≈ 7). The reaction is exothermic, so cooling may be necessary.

-

Isolation: The resulting aqueous solution of Sodium Dichloroacetate-¹³C₂ is then evaporated to dryness under reduced pressure.

-

Purification and Drying: The crude sodium salt is then recrystallized from a suitable solvent system, such as ethanol/water or by precipitation from an aqueous solution with acetone, to yield the final, purified Sodium Dichloroacetate-¹³C₂. The final product should be dried under vacuum to remove any residual solvent.

Figure 2: Simplified mechanism of the Hell-Volhard-Zelinsky chlorination of Acetic acid-¹³C₂.

Part 3: Analytical Characterization and Quality Control

Ensuring the chemical purity and isotopic enrichment of the final product is critical for its use in research. A combination of spectroscopic and spectrometric techniques is employed for comprehensive characterization.

Analytical Workflow

Figure 3: Analytical workflow for the characterization of Sodium Dichloroacetate-¹³C₂.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR is the primary technique for confirming the successful incorporation of the ¹³C label and for structural elucidation.

-

Expected Chemical Shifts: The chemical shifts of the carbon atoms in dichloroacetate are significantly influenced by the electronegative chlorine atoms. The carboxyl carbon (¹³COO⁻) will appear downfield, typically in the range of 170-180 ppm, while the α-carbon (¹³CHCl₂) will be found further upfield, generally in the 60-70 ppm region.

-

Isotopic Enrichment Determination: The intensity of the ¹³C signals relative to any residual ¹²C signals (if detectable) can be used to quantify the isotopic enrichment. For a doubly labeled compound, the presence of ¹³C-¹³C coupling (J-coupling) will result in splitting of the signals, providing further confirmation of the labeling pattern.

| Carbon Position | Expected ¹³C Chemical Shift (ppm) | Expected Multiplicity (Proton Decoupled) |

| ¹³COO⁻ | 170 - 180 | Doublet (due to ¹J(¹³C-¹³C) coupling) |

| ¹³CHCl₂ | 60 - 70 | Doublet (due to ¹J(¹³C-¹³C) coupling) |

Table 1: Expected ¹³C NMR Data for Sodium Dichloroacetate-¹³C₂.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the labeled compound and to assess the isotopic distribution.[3][14][15]

-

Molecular Ion Peak: For Sodium Dichloroacetate-¹³C₂, the molecular weight is approximately 152.91 g/mol . In the mass spectrum, the molecular ion peak will be observed at m/z corresponding to this mass, shifted by +2 mass units compared to the unlabeled compound.

-

Isotopic Purity: The relative intensities of the isotopic peaks can be used to determine the isotopic purity of the sample. For a 99% enriched sample, the M+2 peak should be the base peak, with very low intensity for the M and M+1 peaks.

| Species | Expected m/z (for the dichloroacetate anion) |

| Unlabeled [¹²CHCl₂¹²COO]⁻ | 128.94 |

| Singly labeled [¹³CHCl₂¹²COO]⁻ or [¹²CHCl₂¹³COO]⁻ | 129.94 |

| Doubly labeled [¹³CHCl₂¹³COO]⁻ | 130.94 |

Table 2: Expected Mass-to-Charge Ratios for Dichloroacetate Isotopologues.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the chemical purity of the final product. By using a suitable stationary and mobile phase, Sodium Dichloroacetate-¹³C₂ can be separated from any unreacted starting materials, byproducts, or other impurities. The purity is typically reported as a percentage based on the area of the product peak relative to the total area of all peaks in the chromatogram.

Part 4: Applications in Research and Drug Development

The primary application of Sodium Dichloroacetate-¹³C₂ is as a tracer in metabolic studies. Its use allows for:

-

Metabolic Flux Analysis: By tracking the incorporation of the ¹³C label into downstream metabolites, researchers can quantify the flux through specific metabolic pathways, such as the TCA cycle.[11][12]

-

Pharmacokinetic Studies: The labeled compound allows for precise measurement of its concentration in biological fluids and tissues, even in the presence of endogenous unlabeled DCA, which is crucial for determining its ADME properties.[9]

-

Mechanism of Action Studies: By observing which metabolic pools become enriched with ¹³C, the specific enzymatic targets and downstream effects of DCA can be elucidated.[7][10]

-

Clinical Investigations: In clinical trials, the use of ¹³C-labeled DCA can provide valuable data on drug metabolism and efficacy in patients.

Conclusion

Sodium Dichloroacetate-¹³C₂ stands as a testament to the power of stable isotope labeling in advancing our understanding of complex biological systems. Its synthesis, while requiring specialized starting materials and careful control of reaction conditions, is achievable through established chemical principles. The rigorous analytical characterization of the final product is essential to ensure its utility in providing high-quality, reproducible data. For researchers in metabolism, oncology, and drug development, Sodium Dichloroacetate-¹³C₂ is an indispensable tool for unraveling the intricate metabolic reprogramming that underlies both health and disease, and for the development of novel therapeutic strategies.

References

- A Technical Guide to 13C NMR Spectroscopy for Labeled Compounds - Benchchem. (n.d.).

- Metabolic Response of Pancreatic Carcinoma Cells under Treatment with Dichloroacetate. (1989). Metabolites, 9(11), 1024.

- Determination of Complex Isotopomer Patterns in Isotopically Labeled Compounds by Mass Spectrometry. (2005). Analytical Chemistry, 77(19), 6308–6315.

- Determination of the enrichment of isotopically labelled molecules by mass spectrometry. (2009). Rapid Communications in Mass Spectrometry, 23(15), 2349–2358.

- Use of Hyperpolarized [1-¹³C]Pyruvate and [2-¹³C]Pyruvate to Probe the Effects of the Anticancer Agent Dichloroacetate on Mitochondrial Metabolism In Vivo in the Normal Rat. (2012). NMR in Biomedicine, 25(11), 1269–1275.

- Isotopic labeling - Wikipedia. (n.d.).

- Multiple isotopic labels for quantitative mass spectrometry. (2005). Journal of Mass Spectrometry, 40(11), 1466–1472.

- Isotope Labeling - Cerno Bioscience. (n.d.).

- ¹³C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. (2005). Chemical Communications, (29), 3691.

- Effect of short-term drinking water exposure to dichloroacetate on its pharmacokinetics and oral bioavailability in human volunteers: a stable isotope study. (2005). Toxicological Sciences, 88(1), 44–54.

- Use of Dichloroacetate to Aid the Investigation of Krebs Cycle Metabolism In Vivo in Normal Rat with Hyperpolarized [1 - ISMRM. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGA006_9A_1xdLpCbKjeVyv-lx9BCI6e2RSuGY1tjTI5-3dCZ0akcAxxhWfaytOM4ngy9qHtLnYEbQ3sWvc3Pr5hghjNQ5sCgYtU5A4r8Va03ww72YMmHcmTp1GhQXLZW6btFJm-FPnOFQ8-DOxoKsO7ak1glfjhrKFRQ==

- ¹³C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages - EPIC. (n.d.).

- Metabolic response of glioma to dichloroacetate measured in vivo by hyperpolarized ¹³C magnetic resonance spectroscopic imaging. (2013). Journal of Cerebral Blood Flow & Metabolism, 33(6), 857–865.

- 5.7: ¹³C-NMR Spectroscopy - Chemistry LibreTexts. (2021).

- ¹³C Carbon NMR Spectroscopy - Chemistry Steps. (n.d.).

- Use of hyperpolarized [1-¹³C]pyruvate and [2-¹³C]pyruvate to probe the effects of the anticancer agent dichloroacetate on mitochondrial metabolism in vivo in the normal rat. (2012). NMR in Biomedicine, 25(11), 1269-75.

- Sodium dichloroacetate synthesis - ChemicalBook. (n.d.).

- 1173022-90-6|Sodium Dichloroacetate-¹³C₂|BLD Pharm. (n.d.).

- Sodium dichloroacetate (¹³C₂, 99%) - Cambridge Isotope Laboratories, CLM-3780-PK. (n.d.).

- Stable Isotope-Labeled Products For Metabolic Research. (n.d.).

- Sodium Dichloroacetate-¹³C₂ - LGC Standards. (n.d.).

- Trial of Dichloroacetate in Pyruvate Dehydrogenase Complex Deficiency: - ClinicalTrials.gov. (n.d.).

- DCA papers and clinical trials. (n.d.).

- Phase II Pilot Randomized Study of Sodium Dichloroacetate in Patients With Congenital Lactic Acidemia - ClinicalTrials.gov. (n.d.).

- The Effects of Sodium Dichloroacetate on Mitochondrial Dysfunction and Neuronal Death Following Hypoglycemia-Induced Injury. (2021). International Journal of Molecular Sciences, 22(16), 8899.

- Dichloroacetic acid (unlabeled) 1000 µg/mL in MTBE - Cambridge Isotope Laboratories. (n.d.).

- DCA history. (n.d.).

- Metabolic response of pancreatic carcinoma cells under treatment with dichloroacetate. (2020). Metabolites, 10(11), 437.

- Isotopic Labels. (n.d.).

- 466267 Sodium Dichloroacetate-¹³C₂ CAS: 1173022-90-6. (n.d.).

- Phase 1 trial of dichloroacetate (DCA) in adults with recurrent malignant brain tumors. (2014). Investigational New Drugs, 32(5), 909–919.

- Sodium Dichloroacetate-¹³C₂ - Data Sheet - United States Biological. (n.d.).

- SODIUM DICHLOROACETATE (¹³C₂, 99%). (n.d.).

- Advances in the therapeutic applications of dichloroacetate as a metabolic regulator: A review. (2022). World Journal of Diabetes, 13(9), 693–707.

- Synthetic method of dichloroacetate - Google Patents. (n.d.).

- Buy Sodium dichloroacetate- 13 C 2 99 atom 13 C Isotope - Sigma-Aldrich. (n.d.).

- Sodium dichloroacetate | PDK Inhibitor | MedChemExpress. (n.d.).

- Therapeutic applications of dichloroacetate and the role of glutathione transferase zeta-1. (2017). Pharmacological Research, 121, 145–152.

- Targeting Glucose Metabolism of Cancer Cells with Dichloroacetate to Radiosensitize High-Grade Gliomas. (2021). Cancers, 13(16), 4158.

- Synthetic method of dichloroacetate - Google Patents. (n.d.).

- Trimethylsilyldiazo[¹³C]methane: A Versatile ¹³C-Labelling Reagent. (2018). Organic Syntheses, 95, 324–341.

- Sodium dichloroacetate-¹³C₂ - Amerigo Scientific. (n.d.).

- Sodium Dichloroacetate | C₂HCl₂NaO₂ | CID 517326 - PubChem. (n.d.).

Sources

- 1. US1921717A - Method of making dichloroacetic acid - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. mdpi.com [mdpi.com]

- 4. scholarcommons.sc.edu [scholarcommons.sc.edu]

- 5. youtube.com [youtube.com]

- 6. Hell-Volhard-Zelinsky Reaction (Chapter 58) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 9. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

- 10. CN1129210A - Process for production of dichloroacetic acid - Google Patents [patents.google.com]

- 11. CN101823947A - Method for synthesizing chloroacetic anhydride - Google Patents [patents.google.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 15. isotope.com [isotope.com]

A Technical Guide to Preliminary Studies on Sodium Dichloroacetate-¹³C₂ Effects

Abstract

Sodium dichloroacetate (DCA) has garnered substantial interest for its potential as a metabolic modulator, particularly in oncology. Its primary mechanism involves the inhibition of pyruvate dehydrogenase kinase (PDK), which subsequently activates the pyruvate dehydrogenase (PDH) complex. This activation redirects cellular metabolism from anaerobic glycolysis towards mitochondrial oxidative phosphorylation, a significant shift for cancer cells that predominantly exhibit the Warburg effect. The use of stable isotope-labeled DCA, specifically Sodium Dichloroacetate-¹³C₂, provides a powerful tool for elucidating the precise metabolic fate of the acetate moiety and quantifying its downstream effects. This guide offers an in-depth technical overview of the principles, experimental design, and analytical methodologies required to conduct preliminary studies using DCA-¹³C₂, empowering researchers to rigorously investigate its metabolic impact.

Core Mechanism of Action: Reversing the Warburg Effect

At the heart of DCA's therapeutic potential is its ability to modulate a critical checkpoint in cellular energy metabolism. Most cancer cells, even in the presence of oxygen, favor glycolysis for energy production—a phenomenon known as the Warburg effect.[1][2] This metabolic phenotype is sustained by the overexpression of pyruvate dehydrogenase kinase (PDK), which phosphorylates and inactivates the pyruvate dehydrogenase (PDH) complex.[3][4][5]

DCA, a structural analog of pyruvate, acts as an inhibitor of PDK.[6][7][8] By inhibiting PDK, DCA prevents the phosphorylation of PDH, keeping it in its active state.[3][8] This has a profound consequence: it forces the redirection of pyruvate from lactate production in the cytosol into the mitochondria, where it is converted to acetyl-CoA by PDH.[5][9][10] This acetyl-CoA then fuels the Tricarboxylic Acid (TCA) cycle, promoting oxidative phosphorylation.[9][11] This metabolic reprogramming can lead to increased production of reactive oxygen species (ROS), restoration of mitochondrial-induced apoptotic signaling, and inhibition of tumor growth.[2][6][8]

The following diagram illustrates the primary molecular target of DCA within the central carbon metabolism pathway.

Caption: DCA inhibits PDK, activating PDH and shunting pyruvate to the TCA cycle.

Principles of ¹³C Isotope Tracing with DCA-¹³C₂

Stable isotope tracers are indispensable for mapping metabolic pathways and quantifying fluxes. While tracers like [U-¹³C₆]glucose are commonly used to monitor global glucose metabolism, Sodium Dichloroacetate-¹³C₂ offers a unique advantage. It allows for the direct tracing of the two-carbon acetyl group that DCA contributes to after its metabolism.

The ¹³C atoms from DCA-¹³C₂ can be tracked as they are incorporated into various downstream metabolites. Following administration, DCA-¹³C₂ enters the cell where it exerts its inhibitory effect on PDK. The metabolic fate of the labeled carbons can then be monitored, primarily through its conversion to ¹³C₂-acetyl-CoA, which subsequently labels TCA cycle intermediates and associated amino acids (e.g., glutamate, aspartate) and fatty acids.

This approach provides a direct readout of the flux through the PDH-mediated pathway and allows for the deconvolution of acetyl-CoA pools originating from different substrates (e.g., glucose, fatty acids, or DCA itself).

Experimental Design for In Vitro Studies

A robust in vitro study is foundational to understanding the cellular effects of DCA-¹³C₂. The following protocols are designed to be self-validating and provide a framework for preliminary investigations.

Cell Line Selection and Culture

-

Rationale: Choose cell lines based on the research question. Cancer cell lines known for their high glycolytic rates (e.g., pancreatic, glioblastoma, non-small cell lung cancer) are excellent models to study the metabolic switch induced by DCA.[12][13][14][15]

-

Protocol:

-

Culture cells in the recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[16]

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.[17]

-

Ensure cells are in the logarithmic growth phase and have high viability (>95%) before initiating experiments.

-

Dose-Response and Time-Course Determination

-

Causality: It is critical to establish the optimal concentration and treatment duration for DCA in your specific cell line. Concentrations that are too low may not elicit a metabolic effect, while excessively high concentrations can induce off-target effects or cytotoxicity.[12]

-

Protocol:

-

Seed cells in 96-well plates at a density of 2,500–10,000 cells/well.[12]

-

After 24 hours, treat cells with a range of DCA concentrations (e.g., 1 mM, 10 mM, 25 mM, 50 mM, 75 mM, 100 mM).[12]

-

Assess cell viability at various time points (e.g., 24, 48, 72 hours) using a standard assay like MTT or WST-1.[12]

-

Self-Validation: The ideal concentration for metabolic studies will be the lowest dose that elicits a significant metabolic effect (determined in subsequent tracer studies) without causing substantial cell death. A common range for metabolic studies is 10-75 mM for 18-48 hours.[12][18]

-

¹³C Tracer Experiment Workflow

-

Rationale: This workflow is designed to measure the impact of DCA on glucose metabolism by tracing the fate of labeled glucose.

-

Workflow Diagram:

Caption: Experimental workflow for in vitro ¹³C tracing studies with DCA.

-

Detailed Protocol:

-

Seed cells in 6-well plates to achieve ~80% confluency on the day of the experiment.

-

Aspirate the standard culture medium and wash cells once with phosphate-buffered saline (PBS).

-

Switch to a custom DMEM medium containing your ¹³C tracer. For instance, to trace glucose metabolism, use DMEM where standard glucose is replaced with [U-¹³C₆]glucose (e.g., 10 mM).[16]

-

Simultaneously, treat the cells with the predetermined concentration of DCA (or DCA-¹³C₂) or a vehicle control (e.g., saline).

-

Incubate for the determined duration (e.g., 18 hours).[12]

-

To halt metabolic activity, rapidly aspirate the medium and quench the cells by adding ice-cold 80% methanol.

-

Scrape the cells, collect the cell lysate, and centrifuge to pellet protein and debris.

-

Collect the supernatant containing the metabolites and prepare for analysis.[19]

-

Methodologies for In Vivo Investigations

In vivo studies are essential to validate in vitro findings and understand the pharmacokinetic and pharmacodynamic properties of DCA in a complex biological system.

Animal Models and DCA Administration

-

Models: Xenograft models using immunodeficient mice (e.g., nude mice) are commonly used to assess the anti-tumor effects of DCA.[15] For metabolic studies, Sprague-Dawley rats are also frequently utilized.[12]

-

Administration: DCA can be administered orally (e.g., in drinking water or by gavage) or via intravenous/intraperitoneal injection.[20][21] A typical injectable dose in rats is 150 mg/kg.[20]

-

Pharmacokinetics: Be aware that DCA inhibits its own metabolism by inactivating the enzyme glutathione transferase zeta 1 (GSTZ1).[22][23] This can lead to a longer plasma half-life and potential accumulation with chronic dosing.[23] Therefore, pharmacokinetic studies are recommended to determine the optimal dosing regimen.

Hyperpolarized ¹³C Magnetic Resonance Spectroscopy (MRS)

-

Rationale: Hyperpolarized ¹³C MRS is a non-invasive imaging technique that enables real-time monitoring of metabolic fluxes in vivo.[14] By injecting hyperpolarized [1-¹³C]pyruvate, one can simultaneously measure its conversion to lactate (a marker of glycolysis) and bicarbonate (a marker of PDH activity and entry into the TCA cycle).[14]

-

Protocol Outline:

-

Anesthetize the tumor-bearing animal (e.g., a rat with a C6 glioma).

-

Position the animal within the MR scanner.

-

Administer DCA (e.g., via infusion).

-

Inject a bolus of hyperpolarized [1-¹³C]pyruvate.

-

Acquire ¹³C spectra over time to measure the relative production of [¹³C]lactate and [¹³C]bicarbonate.

-

Expected Outcome: DCA treatment is expected to decrease the lactate-to-bicarbonate ratio, indicating a shift from glycolysis to oxidative phosphorylation.[14] This technique has successfully demonstrated the in vivo metabolic response to DCA in glioma models.[14]

-

Analytical Techniques for ¹³C Metabolite Analysis

The choice of analytical platform is critical for resolving and quantifying ¹³C-labeled metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: GC-MS is a powerful technique for analyzing the mass isotopologue distribution (MID) of central carbon metabolites. Metabolites are chemically derivatized to make them volatile before separation by GC and detection by MS.[12][19]

-

Application: GC-MS is particularly well-suited for analyzing amino acids derived from cell protein hydrolysates. The labeling patterns of amino acids like alanine, aspartate, and glutamate serve as excellent reporters for the activity of glycolysis and the TCA cycle.[12] For example, M+3 alanine is derived directly from M+6 glucose via glycolysis, so a reduction in its abundance after DCA treatment indicates reduced glycolytic flux.[12]

-

Data Correction: Raw mass spectrometry data must be corrected for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N, ²⁹Si) in both the metabolite and the derivatizing agent to accurately determine the incorporation of the tracer.[24]

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Principle: LC-MS is ideal for analyzing non-volatile and thermally labile metabolites, such as TCA cycle intermediates, nucleotides, and cofactors.

-

Application: It can be used to directly measure the incorporation of ¹³C from DCA-¹³C₂ into acetyl-CoA and subsequent TCA cycle intermediates like citrate, succinate, and malate.

Data Interpretation and Expected Outcomes

Following DCA treatment, a distinct shift in the cellular metabolome is expected. The table below summarizes key findings from a study using [U-¹³C₆]glucose tracing in pancreatic cancer cells treated with DCA, which can serve as a benchmark for preliminary studies.[12]

| Metabolite (Amino Acid) | Metabolic Pathway Reporter | Expected Change in ¹³C Enrichment with DCA | Rationale |

| Alanine | Glycolysis (Pyruvate) | Significant Decrease | Reduced glycolytic flux and shunting of pyruvate away from transamination to alanine.[12] |

| Aspartate | TCA Cycle (Oxaloacetate) | Significant Decrease | Reduced entry of glucose-derived carbons into the TCA cycle.[12] |

| Glutamate | TCA Cycle (α-Ketoglutarate) | Significant Decrease | Reduced entry of glucose-derived carbons into the TCA cycle.[12] |

| Serine | Glycolysis (3-PG) | Significant Decrease | Reduced flux through upper glycolysis.[12] |

Note: The decrease in ¹³C enrichment reflects a reduced contribution from exogenous labeled glucose to the biosynthesis of these amino acids, consistent with DCA's known mechanism of inhibiting glycolysis and promoting glucose oxidation.[12][25]

Conclusion

Preliminary studies utilizing Sodium Dichloroacetate-¹³C₂ are critical for advancing our understanding of its therapeutic potential. By combining robust in vitro cell culture experiments with advanced in vivo imaging techniques like hyperpolarized ¹³C MRS, researchers can meticulously dissect the metabolic reprogramming induced by DCA. This guide provides the foundational framework, from experimental design to data interpretation, to ensure that such studies are conducted with the highest degree of scientific integrity. The insights gained will be invaluable for the continued development of DCA as a targeted metabolic therapy.

References

- Bonnet, S. et al. A mitochondria-K+ channel axis is suppressed in cancer and its normalization promotes apoptosis and inhibits cancer growth. Cancer Cell, 2007;11:37.

-

Medicinal Media. Understanding Dichloroacetate (DCA): A Metabolic Modulator for Cancer and Beyond. [Link]

-

Mayer, A. et al. Metabolic Response of Pancreatic Carcinoma Cells under Treatment with Dichloroacetate. Metabolites, 2021;11(6):359. [Link]

-

Heliyon. Dichloroacetate, a pyruvate dehydrogenase kinase inhibitor, ameliorates type 2 diabetes via reduced gluconeogenesis. PubMed, 2022 Feb 2;8(2):e08889. [Link]

-

ResearchGate. Mechanism of DCA in cancer: DCA inhibits pyruvate dehydrogenase kinase... | Download Scientific Diagram. [Link]

-

PubMed. Suppression of Pyruvate Dehydrogenase Kinase by Dichloroacetate in Cancer and Skeletal Muscle Cells Is Isoform Specific and Partially Independent of HIF-1α. 2021 Aug 10. [Link]

-

Al-Khami, A. A. et al. Neuroprotective Effects and Therapeutic Potential of Dichloroacetate: Targeting Metabolic Disorders in Nervous System Diseases. PubMed Central, 2023 Dec 12. [Link]

-

He, Q. et al. Advances in the therapeutic applications of dichloroacetate as a metabolic regulator: A review. Frontiers in Pharmacology, 2022. [Link]

-

Giner, M. et al. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications. PMC - NIH, 2019 Nov 14. [Link]

-

Richards, T. L. et al. Pharmacokinetic and Biochemical Profiling of Sodium Dichloroacetate in Pregnant Ewes and Fetuses. PubMed Central, 2020. [Link]

-

Fiume, L. et al. Dichloroacetate Affects Mitochondrial Function and Stemness-Associated Properties in Pancreatic Cancer Cell Lines. PMC - NIH, 2019 May 18. [Link]

-

Mayer, A. et al. Metabolic Response of Pancreatic Carcinoma Cells under Treatment with Dichloroacetate. MDPI, 2021 May 30. [Link]

-

DCA Guide. DCA papers and clinical trials. [Link]

-

Kettunen, M. I. et al. Metabolic response of glioma to dichloroacetate measured in vivo by hyperpolarized 13C magnetic resonance spectroscopic imaging. PubMed Central, 2013 Jan 17. [Link]

-

ClinicalTrials.gov. Phase III Randomized Study of Sodium Dichloroacetate in Children With Congenital Lactic Acidosis. [Link]

-

ResearchGate. The effects of dichloroacetate (DCA) on the insulin signaling and glycogen synthase kinase 3 beta (GS3Kb) in Nile tilapia. [Link]

-

ClinicalTrials.gov. Phase II Pilot Randomized Study of Sodium Dichloroacetate in Patients With Congenital Lactic Acidemia. [Link]

-

Khan, A. A 15 Year Evolution of Dichloroacetate-Based Metabolic Cancer Therapy: A Review with Case Reports. European Society of Medicine, 2023 Jul 31. [Link]

-

ISMRM. Use of Dichloroacetate to Aid the Investigation of Krebs Cycle Metabolism In Vivo in Normal Rat with Hyperpolarized [1. [Link]

-

ResearchGate. Pharmacokinetic parameters of DCA after iv administration of a range of... [Link]

-

ResearchGate. Use of sodium dichloroacetate for cancer treatment: a scoping review. [Link]

-

James, M. O. et al. Pharmacogenetic considerations with dichloroacetate dosing. PMC - NIH, 2016 May 4. [Link]

-

Patsnap Synapse. What is Sodium Dichloroacetate used for?. [Link]

-

ResearchGate. Use of hyperpolarized [1-13C]pyruvate and [2-13C]pyruvate to probe the effects of the anticancer agent dichloroacetate on mitochondrial metabolism in vivo in the normal rat. [Link]

-

Saghir, S. A. et al. Low-dose pharmacokinetics and oral bioavailability of dichloroacetate in naive and GST-zeta-depleted rats. NIH, 2009. [Link]

-

The University of Arizona. Dichloroacetate (DCA). [Link]

-

Heidelberg University. 13C tracing analysis via GC-TOF. [Link]

-

National Cancer Institute. Definition of sodium dichloroacetate - NCI Drug Dictionary. [Link]

-

MDPI. Dichloroacetate for Cancer Treatment: Some Facts and Many Doubts. [Link]

-

PubMed. [Sodium dichloroacetate--a substance with manifold therapeutic potential]. 1990 Feb 2. [Link]

-

ResearchGate. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. [Link]

-

PubMed. Dichloroacetate derivatives. Metabolic effects and pharmacodynamics in normal rats. 1987. [Link]

-

PubMed. Short-term dichloroacetate treatment improves indices of cerebral metabolism in patients with mitochondrial disorders. [Link]

-

The Royal Society of Chemistry. Electronic Supporting Information. [Link]

-

PubMed. Metabolic effects of dichloroacetate in patients with diabetes mellitus and hyperlipoproteinemia. 1978 Mar 9. [Link]

-

DCA Guide. In Vivo Evaluation of the Antitumor and Immunogenic Properties of Silver and Sodium Dichloroacetate Combination against Melanoma. [Link]

-

NIH. Use of Hyperpolarized [1-13C]Pyruvate and [2-13C]Pyruvate to Probe the Effects of the Anticancer Agent Dichloroacetate on Mitochondrial Metabolism In Vivo in the Normal Rat. [Link]

-

Buescher, J. M. et al. A roadmap for interpreting 13C metabolite labeling patterns from cells. PubMed Central, 2015. [Link]

-

Frontiers. An overview of methods using 13C for improved compound identification in metabolomics and natural products. [Link]

-

Al-Azawi, A. M. et al. Impact of Sodium Dichloroacetate Alone and in Combination Therapies on Lung Tumor Growth and Metastasis. PMC - NIH, 2021 Nov 21. [Link]

-

ResearchGate. In vitro and in vivo antitumoral activitiy of sodium dichloroacetate (DCA-Na) against murine melanoma. [Link]

-

Metallo, C. M. et al. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PMC, 2011 Dec 19. [Link]

-

MDPI. In Vivo and In Vitro Experimental Study Comparing the Effect of a Combination of Sodium Dichloroacetate and Valproic Acid with That of Temozolomide on Adult Glioblastoma. [Link]

-

Horizon Discovery. Protocols for Cancer-related cell lines. [Link]

-

CCNM. Dichloroacetate (DCA) in Cancer Care. [Link]Cancer%20Care%20%28v.1%29.pdf)

Sources

- 1. nbinno.com [nbinno.com]

- 2. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in the therapeutic applications of dichloroacetate as a metabolic regulator: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is Sodium Dichloroacetate used for? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. rndsystems.com [rndsystems.com]

- 7. Dichloroacetate, a pyruvate dehydrogenase kinase inhibitor, ameliorates type 2 diabetes via reduced gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Neuroprotective Effects and Therapeutic Potential of Dichloroacetate: Targeting Metabolic Disorders in Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. thechi.ca [thechi.ca]

- 11. researchgate.net [researchgate.net]

- 12. Metabolic Response of Pancreatic Carcinoma Cells under Treatment with Dichloroacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dichloroacetate Affects Mitochondrial Function and Stemness-Associated Properties in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolic response of glioma to dichloroacetate measured in vivo by hyperpolarized 13C magnetic resonance spectroscopic imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Impact of Sodium Dichloroacetate Alone and in Combination Therapies on Lung Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

- 17. horizondiscovery.com [horizondiscovery.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. dkfz.de [dkfz.de]

- 20. cds.ismrm.org [cds.ismrm.org]

- 21. Low-dose pharmacokinetics and oral bioavailability of dichloroacetate in naive and GST-zeta-depleted rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Pharmacogenetic considerations with dichloroacetate dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Metabolic Response of Pancreatic Carcinoma Cells under Treatment with Dichloroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sodium Dichloroacetate-¹³C₂ as a Metabolic Tracer

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of sodium dichloroacetate-¹³C₂ (¹³C₂-DCA) as a metabolic tracer. It moves beyond a simple recitation of protocols to offer field-proven insights into experimental design, execution, and data interpretation, grounded in the fundamental biochemistry of cellular metabolism.

Foreword: The Rationale for Tracing Pyruvate Metabolism with ¹³C₂-DCA

Cellular metabolism is a dynamic and intricate network of biochemical reactions essential for life. In numerous pathological states, including cancer, metabolic disorders, and neurodegenerative diseases, this network is significantly reprogrammed.[1][2] A pivotal control point in central carbon metabolism is the fate of pyruvate, which can either be converted to lactate in the cytosol or transported into the mitochondria for oxidation via the tricarboxylic acid (TCA) cycle.[3][4] The enzyme complex responsible for this mitochondrial commitment is the Pyruvate Dehydrogenase Complex (PDC).[3][5][6]

Sodium dichloroacetate (DCA) is a small molecule that acts as an inhibitor of Pyruvate Dehydrogenase Kinase (PDK).[7][8] PDK phosphorylates and thereby inactivates PDC.[2][3] By inhibiting PDK, DCA effectively "locks" PDC in its active, unphosphorylated state, promoting the conversion of pyruvate to acetyl-CoA and its subsequent entry into the TCA cycle.[2][3][6] This mechanism makes DCA a powerful tool to pharmacologically manipulate cellular metabolism, shifting it from glycolysis towards oxidative phosphorylation.[1]

By labeling DCA with stable isotopes, specifically with two Carbon-13 atoms (¹³C₂-DCA), we create a powerful tracer to investigate the metabolic consequences of this targeted intervention. This guide will elucidate the principles, protocols, and analytical strategies for leveraging ¹³C₂-DCA to unravel complex metabolic phenotypes.

Part 1: The Core Mechanism of Action and Metabolic Fate

The Pyruvate Dehydrogenase Complex: A Critical Metabolic Nexus

The Pyruvate Dehydrogenase Complex (PDC) is a multi-enzyme complex that catalyzes the irreversible decarboxylation of pyruvate to acetyl-CoA, linking glycolysis to the TCA cycle.[5] Its activity is tightly regulated by reversible phosphorylation, with the phosphorylated state being inactive.[3] Pyruvate Dehydrogenase Kinases (PDKs) are responsible for this inhibitory phosphorylation, while Pyruvate Dehydrogenase Phosphatases (PDPs) dephosphorylate and activate the complex.[2]